molecular formula C7H9N5O B6598782 N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide CAS No. 717846-93-0

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide

Cat. No. B6598782
CAS RN: 717846-93-0
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
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Description

“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” is a chemical compound with the IUPAC name N’-acetyl-2-pyrazinecarbohydrazonamide . It has a molecular weight of 179.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) . The crystal structure of a similar compound has been studied, which could provide insights into the structure of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” are not explicitly mentioned in the search results, apart from its molecular weight of 179.18 .

Scientific Research Applications

Chemical Synthesis

“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” is used in the synthesis of various chemical compounds. It’s a key intermediate in the formation of chromene derivatives, where it reacts with chloroethylacetate in the presence of K2CO3 .

Antimicrobial Activity

This compound has shown significant antimicrobial activity. In a study, several hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds were synthesized and screened for their efficacy against the Mycobacterium tuberculosis H37Rv strain .

Antifungal Activity

In addition to its antimicrobial properties, “N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” has demonstrated significant antifungal activity. Certain derivatives of this compound have shown potent antifungal effects .

Antitubercular Agents

The compound has potential applications in the development of novel antitubercular agents. Some derivatives of this compound have shown noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

Anti-inflammatory Activity

“N’-[amino(pyrazin-2-yl)methylidene]acetohydrazide” and its derivatives have shown potential for anti-inflammatory activity. This makes it a promising candidate for the development of new anti-inflammatory drugs .

Drug Design and Development

This compound is used in drug design and development. In silico studies suggest that the target enzyme involved in the action of the compounds may be DprE1 . This information can be useful in the design of new drugs.

properties

IUPAC Name

N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C(/C1=NC=CN=C1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide

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